molecular formula C21H17N3O3 B11695748 2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11695748
M. Wt: 359.4 g/mol
InChI Key: JFKCAXREEFIWFI-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a methoxy group, a methyl group, and an oxazolo[4,5-B]pyridine moiety

Preparation Methods

The synthesis of 2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps, starting from commercially available substances. The synthetic route may include the formation of the oxazolo[4,5-B]pyridine ring through cyclization reactions, followed by the introduction of the methoxy and methyl groups under specific reaction conditions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The oxazolo[4,5-B]pyridine moiety is known to bind to specific sites on enzymes, inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and oxazolo[4,5-B]pyridine-containing molecules. Compared to these, 2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide is unique due to its specific substituents and their arrangement, which confer distinct chemical and biological properties. Examples of similar compounds are:

  • 2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide
  • 2-Methoxy-N-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)propionamide

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

2-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O3/c1-13-14(21-24-19-18(27-21)11-6-12-22-19)8-5-9-16(13)23-20(25)15-7-3-4-10-17(15)26-2/h3-12H,1-2H3,(H,23,25)

InChI Key

JFKCAXREEFIWFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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